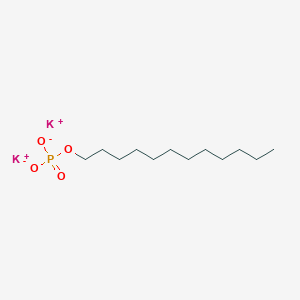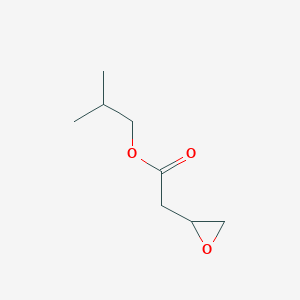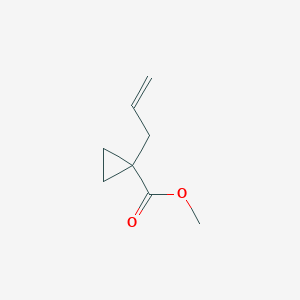
3-Chloro-2,4,5-trifluorobenzaldehyde
説明
3-Chloro-2,4,5-trifluorobenzaldehyde is a compound of interest in various fields of chemistry, including organic synthesis and material science. This compound is known for its unique structural features, which include chloro and trifluoromethyl groups attached to a benzaldehyde core, influencing its reactivity and physical properties.
Synthesis Analysis
The synthesis of related chloro- and fluoro-substituted benzaldehydes involves various methods, including the oxidation of corresponding methyl or methylene groups in the presence of specific reagents or catalysts. For example, chloro-fluorobenzaldehydes have been synthesized through oxidation reactions using chromium trioxide in acetic acid/acetic anhydride, followed by hydrolysis (Zhou Yu, 2002).
Molecular Structure Analysis
Molecular structure analysis of chloro- and fluoro-substituted benzaldehydes, including X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and Raman spectroscopy, provides insights into their conformational isomers and optimized geometrical parameters. Density functional theory (DFT) calculations complement these experimental techniques to offer a detailed understanding of their molecular orbitals and potential energy distribution (C. Parlak et al., 2014).
Chemical Reactions and Properties
Chloro- and fluoro-substituted benzaldehydes participate in various chemical reactions, including those with alkynes, alkenes, or allenes, often involving cleavage of the aldehyde C-H bond. These reactions can lead to the formation of products with significant synthetic and industrial value (Ken Kokubo et al., 1999).
科学的研究の応用
-
Synthesis of 3,4,5-tris(methylthio)benzaldehyde : This compound can be used as a precursor in the synthesis of 3,4,5-tris(methylthio)benzaldehyde. The specific methods of synthesis and the outcomes of this reaction would depend on the specific experimental conditions and procedures used.
-
Synthesis of bis(2,4,5-trifluorophenyl)methanone : 2,4,5-Trifluorobenzaldehyde may be used in the synthesis of bis(2,4,5-trifluorophenyl)methanone. The specific methods of synthesis and the outcomes of this reaction would depend on the specific experimental conditions and procedures used.
-
Synthesis of 8-phenyl-7-tosyl-1-(2,4,5-trifluorophenyl)octahydro-1H-pyrano[3,4-c]pyridine : This compound can also be used as a precursor in the synthesis of 8-phenyl-7-tosyl-1-(2,4,5-trifluorophenyl)octahydro-1H-pyrano[3,4-c]pyridine. The specific methods of synthesis and the outcomes of this reaction would depend on the specific experimental conditions and procedures used.
-
Synthesis of (E)-4-methoxy-N′-(2,4,5-trifluorobenzylidene)-benzohydrazide monohydrate : 2,4,5-Trifluorobenzaldehyde may be used in the synthesis of (E)-4-methoxy-N′-(2,4,5-trifluorobenzylidene)-benzohydrazide monohydrate. The specific methods of synthesis and the outcomes of this reaction would depend on the specific experimental conditions and procedures used.
-
Synthesis of 3,4,5-tris(methylthio)benzaldehyde : This compound can be used as a precursor in the synthesis of 3,4,5-tris(methylthio)benzaldehyde. The specific methods of synthesis and the outcomes of this reaction would depend on the specific experimental conditions and procedures used.
-
Synthesis of bis(2,4,5-trifluorophenyl)methanone : 2,4,5-Trifluorobenzaldehyde may be used in the synthesis of bis(2,4,5-trifluorophenyl)methanone. The specific methods of synthesis and the outcomes of this reaction would depend on the specific experimental conditions and procedures used.
Safety And Hazards
3-Chloro-2,4,5-trifluorobenzaldehyde is classified as having acute oral toxicity (Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity following single exposure, causing respiratory tract irritation (Category 3)2. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation2.
将来の方向性
The future directions of 3-Chloro-2,4,5-trifluorobenzaldehyde are not specified in the search results.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.
特性
IUPAC Name |
3-chloro-2,4,5-trifluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3O/c8-5-6(10)3(2-12)1-4(9)7(5)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOTUPISSVMOCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Cl)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471689 | |
| Record name | 3-Chloro-2,4,5-trifluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,4,5-trifluorobenzaldehyde | |
CAS RN |
101513-80-8 | |
| Record name | 3-Chloro-2,4,5-trifluorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101513-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2,4,5-trifluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















